N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3,4-dimethylbenzamide hydrochloride
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Description
N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3,4-dimethylbenzamide hydrochloride is a useful research compound. Its molecular formula is C21H25ClFN3OS and its molecular weight is 421.96. The purity is usually 95%.
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Scientific Research Applications
Antitumor Evaluation
- Novel derivatives of benzothiazoles, including compounds with substituents like amino, dimethylamino, or fluoro, have been synthesized and evaluated for antitumor activity. Compounds with these derivatives showed cytostatic activities against various malignant human cell lines, such as cervical, breast, colon, and laryngeal carcinoma, as well as normal human fibroblast cell lines (Racané et al., 2006).
Synthesis for Structurally Diverse Libraries
- 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a ketonic Mannich base, was used as a starting material for various types of alkylation and ring closure reactions. This resulted in the generation of a structurally diverse library of compounds, suggesting the potential for broad chemical applications (Roman, 2013).
Corrosion Inhibition
- Benzothiazole derivatives have been synthesized and studied for their corrosion inhibiting effects against steel in acidic solutions. These inhibitors, with benzothiazole structures and dimethylamino groups, offer extra stability and higher inhibition efficiencies compared to previous inhibitors, providing insights into potential industrial applications (Hu et al., 2016).
Antimicrobial and Anticancer Evaluation
- A series of thiazolidin-4-ones clubbed with quinazolinone derivatives, including those with dimethylamino groups, were synthesized and evaluated for antimicrobial and anticancer potentials. The compounds displayed significant activity against various microbial strains and human cancer cell lines, indicating their potential in pharmaceutical research (Deep et al., 2013).
Potential Antipsychotic Agents
- The synthesis and pharmacological evaluation of a series of compounds, including those with dimethylamino functionalities, demonstrated potential antipsychotic properties. These compounds showed reduced spontaneous locomotion in mice, indicating their potential application in psychiatric medication development (Wise et al., 1987).
Anti-Inflammatory Activity
- Novel derivatives containing chloro and fluoro phenyl groups, along with benzothiazole structures, were synthesized and evaluated for anti-inflammatory activity. Some of these derivatives showed significant activity, suggesting their use in the development of anti-inflammatory drugs (Sunder & Maleraju, 2013).
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3OS.ClH/c1-14-9-10-16(13-15(14)2)20(26)25(12-6-11-24(3)4)21-23-19-17(22)7-5-8-18(19)27-21;/h5,7-10,13H,6,11-12H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMQHSEINAAHNSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N(CCCN(C)C)C2=NC3=C(C=CC=C3S2)F)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClFN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.